Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring substituted with two bromophenyl groups and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrosilanes and strong acids are often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or phenyl-substituted compounds.
Scientific Research Applications
Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bromophenyl groups can participate in various binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: This compound shares the bromophenyl group but differs in its overall structure and functional groups.
Methyl cyclohex-3-ene-1-carboxylate: Similar in having a cyclohexene ring and a methyl ester group, but lacks the bromophenyl substitutions.
Uniqueness
Methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62544-10-9 |
---|---|
Molecular Formula |
C20H18Br2O2 |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
methyl 3,4-bis(4-bromophenyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C20H18Br2O2/c1-24-20(23)15-6-11-18(13-2-7-16(21)8-3-13)19(12-15)14-4-9-17(22)10-5-14/h2-5,7-10,15H,6,11-12H2,1H3 |
InChI Key |
YEOVAKINXCZMTK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=C(C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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